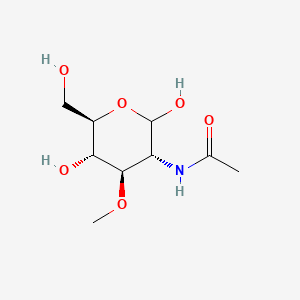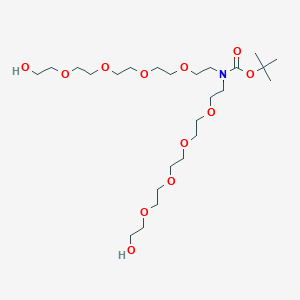
N-Boc-N-bis(PEG4-OH)
Overview
Description
N-Boc-N-bis(PEG4-OH) is a compound that belongs to the class of polyethylene glycol (PEG) derivatives. It is primarily used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The compound features a Boc-protected amine and two terminal hydroxy groups, making it versatile for various chemical modifications .
Mechanism of Action
Target of Action
N-Boc-N-bis(PEG4-OH), also known as N-Boc-N-bis-PEG5, is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) and ADCs (Antibody-Drug Conjugates) . The primary targets of this compound are the proteins that are intended to be degraded by the PROTACs or targeted by the ADCs .
Mode of Action
In the context of PROTACs, N-Boc-N-bis(PEG4-OH) serves as a linker that connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . In the case of ADCs, N-Boc-N-bis(PEG4-OH) is used as a cleavable linker to attach an ADC cytotoxin to an antibody .
Biochemical Pathways
The biochemical pathways affected by N-Boc-N-bis(PEG4-OH) are primarily those involving the degradation of target proteins by the ubiquitin-proteasome system . The downstream effects of this degradation depend on the specific function of the target protein.
Result of Action
The result of the action of N-Boc-N-bis(PEG4-OH) is the selective degradation of target proteins when used in PROTACs . When used in ADCs, it enables the targeted delivery of cytotoxins to specific cells .
Action Environment
The action of N-Boc-N-bis(PEG4-OH) can be influenced by various environmental factors. For instance, the pH of the environment could affect the stability of the compound, as the Boc group can be removed under acidic conditions . .
Biochemical Analysis
Biochemical Properties
N-Boc-N-bis(PEG4-OH) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of N-Boc-N-bis(PEG4-OH) are primarily related to its role in the synthesis of PROTACs and antibody-drug conjugates (ADCs) . As a cleavable ADC linker, it is used in the synthesis of ADCs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .
Molecular Mechanism
The molecular mechanism of N-Boc-N-bis(PEG4-OH) is related to its role as a linker in the synthesis of PROTACs and ADCs . In PROTACs, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein, enabling the selective degradation of the target protein . In ADCs, it links an antibody with an ADC cytotoxin .
Temporal Effects in Laboratory Settings
As a cleavable ADC linker, it is likely to influence the stability and degradation of ADCs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-N-bis(PEG4-OH) typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the attachment of PEG chains. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like N,N’-diisopropylcarbodiimide (DIC) or 4-dimethylaminopyridine (DMAP) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of N-Boc-N-bis(PEG4-OH) may involve large-scale batch reactions with stringent control over reaction parameters to ensure high purity and yield. The process may include steps like crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-N-bis(PEG4-OH) undergoes various chemical reactions, including:
Substitution Reactions: The hydroxy groups can be substituted with other functional groups using reagents like tosyl chloride or mesyl chloride.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: The hydroxy groups can be coupled with carboxylic acids or amines using coupling agents like DIC or DMAP
Common Reagents and Conditions
Substitution: Tosyl chloride, mesyl chloride, pyridine.
Deprotection: Trifluoroacetic acid, dichloromethane.
Coupling: N,N’-diisopropylcarbodiimide, 4-dimethylaminopyridine
Major Products Formed
Substitution: PEG derivatives with various functional groups.
Deprotection: Free amine derivatives.
Coupling: Conjugated PEG compounds
Scientific Research Applications
N-Boc-N-bis(PEG4-OH) has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules, including PROTACs and ADCs.
Biology: Facilitates the study of protein-protein interactions and protein degradation pathways.
Medicine: Plays a crucial role in the development of targeted therapies, such as cancer treatments involving ADCs.
Industry: Utilized in the production of bioconjugates and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Fmoc-8-amino-3,6-dioxaoctanoic acid: Another cleavable ADC linker used in the synthesis of antibody-drug conjugates.
EMCS (6-Maleimidohexanoic acid N-hydroxysuccinimide ester): A heterobifunctional crosslinking agent used in the preparation of hapten conjugates and enzyme immune conjugates.
Succinic anhydride: Acts as a non-cleavable ADC linker.
Fmoc-Gly-Gly-OH: A cleavable ADC linker used in the synthesis of antibody-drug conjugates
Uniqueness
N-Boc-N-bis(PEG4-OH) stands out due to its dual hydroxy groups and Boc-protected amine, which provide versatility for various chemical modifications. Its cleavable nature makes it particularly useful in the synthesis of ADCs and PROTACs, where controlled release of the active component is crucial .
Properties
IUPAC Name |
tert-butyl N,N-bis[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H51NO12/c1-25(2,3)38-24(29)26(4-8-30-12-16-34-20-22-36-18-14-32-10-6-27)5-9-31-13-17-35-21-23-37-19-15-33-11-7-28/h27-28H,4-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLQQCLGZAXNLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCOCCOCCOCCOCCO)CCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H51NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501103824 | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2093154-02-8 | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2093154-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8,11,14-Tetraoxa-2-azahexadecanoic acid, 16-hydroxy-2-(14-hydroxy-3,6,9,12-tetraoxatetradec-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501103824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


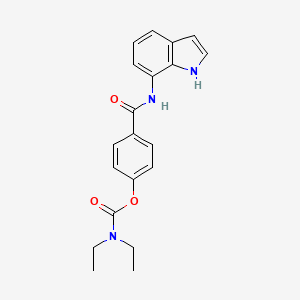
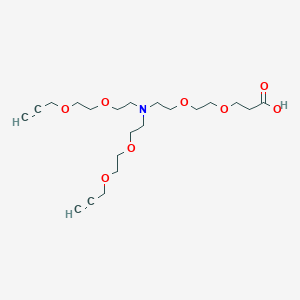
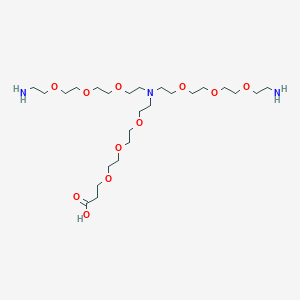


![(3R)-3-[di(cyclobutyl)amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B609399.png)

